

# Hexyl Butyrate: Application Notes and Protocols for Food Flavoring

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## Compound of Interest

Compound Name: *Hexyl butyrate*

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These application notes provide a comprehensive overview of the use of **hexyl butyrate** as a food flavoring agent. Detailed protocols for its evaluation and incorporation into various food matrices are outlined to assist researchers and product developers in the food and pharmaceutical industries.

**Hexyl butyrate**, a GRAS (Generally Recognized as Safe) substance with FEMA number 2568, is a colorless liquid ester known for its characteristic fruity and sweet aroma, often described as reminiscent of apple, pineapple, and other tropical fruits.<sup>[1][2][3][4]</sup> Its versatile flavor profile makes it a valuable component in the formulation of a wide range of food products.

## Sensory Profile and Applications

**Hexyl butyrate** imparts a fresh, fruity, and slightly waxy flavor.<sup>[5][6]</sup> It is utilized to enhance and impart fruity notes in a variety of food and beverage products.

Table 1: Physicochemical Properties of **Hexyl Butyrate**

Property	Value	Reference
Synonyms	Hexyl butanoate, Butyric acid hexyl ester	[4][7]
CAS Number	2639-63-6	[1][2][7]
Molecular Formula	C10H20O2	[1][2][8]
Molecular Weight	172.27 g/mol	[1][2]
Appearance	Clear, colorless liquid	[1][2]
Odor	Sweet, fruity, apple, pineapple	[1][2][8][9]
Taste	Sweet, fruity, suggestive of pineapple	[6]
Boiling Point	198–208 °C	[2]
Solubility	Slightly soluble in water; miscible with alcohols and most organic solvents	[1]

Table 2: Suggested Starting Usage Levels of **Hexyl Butyrate** in Different Flavor Profiles

The following are suggested starting concentrations for sensory evaluation. Optimal levels will vary based on the specific food matrix and desired flavor intensity. The levels are based on a flavor intended to be dosed at 0.05% in the final product.

Flavor Type	Suggested Concentration (ppm)
Apple	1000
Apricot & Nectarine	500
Banana	800
Butter & Cheese	50
Cherry	100
Concord Grape	500
Cream & Fresh Milk	20
Guava	1000
Kiwi	1500
Mango	500
Melon (Cantaloupe)	1000-2000
Papaya	20
Passionfruit	3000
Peach	100-400
Pear	1000
Plum	2000
Tea (Black)	~100
Alcoholic Beverages (Rum, Brandy, Whisky)	50
Bacon & Ham	50

(Source: Perfumer & Flavorist)[10]

## Experimental Protocols

### Sensory Evaluation Protocol: Triangle Test

This protocol is designed to determine if a sensory difference exists between a control sample and a sample containing **hexyl butyrate**.

Objective: To determine if the addition of **hexyl butyrate** at a specific concentration produces a perceivable difference in a food or beverage product.

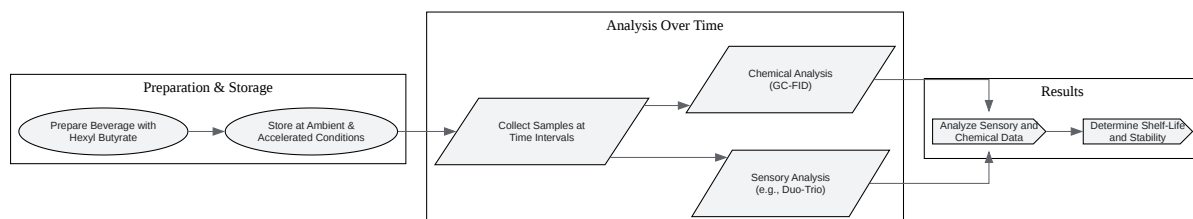
Materials:

- Control food/beverage product
- Experimental food/beverage product with added **hexyl butyrate** (prepared according to the concentrations in Table 2)
- Identical, opaque tasting cups labeled with random three-digit codes
- Water and unsalted crackers for palate cleansing
- Sensory evaluation booths with controlled lighting and temperature
- A panel of at least 10-15 trained sensory panelists

Procedure:

- **Sample Preparation:** Prepare the control and experimental samples. For the experimental sample, accurately add the desired concentration of **hexyl butyrate**. Ensure both samples are at the same serving temperature.
- **Coding and Presentation:** For each panelist, present three samples: two of the control and one of the experimental, or one of the control and two of the experimental. The order of presentation should be randomized for each panelist.
- **Instructions to Panelists:** Instruct panelists to taste each sample from left to right. After tasting, they should identify which sample they believe is different from the other two.
- **Palate Cleansing:** Panelists should cleanse their palates with water and unsalted crackers between each set of samples.
- **Data Collection:** Record the responses of each panelist.

- **Data Analysis:** Analyze the data using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant.



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